molecular formula C10H10O B1616051 3-Phenyl-3-buten-2-one CAS No. 32123-84-5

3-Phenyl-3-buten-2-one

Cat. No. B1616051
CAS RN: 32123-84-5
M. Wt: 146.19 g/mol
InChI Key: FEZMTSUOSTXNBJ-UHFFFAOYSA-N
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Description

“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .


Synthesis Analysis

The synthesis of “3-Phenyl-3-buten-2-one” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-3-buten-2-one” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .


Chemical Reactions Analysis

“3-Phenyl-3-buten-2-one” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .


Physical And Chemical Properties Analysis

“3-Phenyl-3-buten-2-one” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .

Scientific Research Applications

  • Vibrational Analysis and Molecular Structure :

    • Research on 3-amino-1-phenyl-2-buten-1-one, a compound structurally related to 3-Phenyl-3-buten-2-one, has involved Fourier transform infrared and Raman spectroscopy. Studies focused on the molecular structure and vibrational frequencies, utilizing density functional theory (DFT) and ab initio calculations. These methods have shown a strong intramolecular hydrogen bond in the molecule, contributing to a better understanding of its chemical properties (Raissi et al., 2006).
  • Electrochemical Behavior :

    • Investigations into the electroadsorption of 3-buten-2-one on platinum electrodes have provided insights into its electrochemical properties. This study used voltammetric and transient techniques to explore the behavior of 3-buten-2-one in different conditions, contributing to a broader understanding of its potential applications in electrochemistry (Zinola & Castro Luna AM, 1999).
  • Analytical Chemistry and Sensor Development :

    • A study on 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a derivative of 3-Phenyl-3-buten-2-one, demonstrated its application in creating copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This has implications in the development of sensors for detecting specific ions in various materials, showcasing the compound's relevance in analytical chemistry (Kopylovich et al., 2011).
  • Synthesis and Organic Reactions :

    • The compound has been explored as a building block in organic synthesis, where its reactions with different reagents have been studied. For example, research on 1-bromo-3-buten-2-one has investigated its potential in forming aza-heterocycles and carbocycles, highlighting its versatility in synthetic chemistry (Westerlund et al., 2001).
  • Catalysis and Chemical Transformations :

    • Studies have also been conducted on nickel-catalyzed cross-coupling reactions involving phenyl-1-butene, a compound related to 3-Phenyl-3-buten-2-one. These research efforts contribute to our understanding of catalysis and chemical transformations, offering insights into the development of new synthetic methods (Nagel & Nedden, 1998).

Safety And Hazards

“3-Phenyl-3-buten-2-one” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

3-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZMTSUOSTXNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315032
Record name 3-Phenyl-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-buten-2-one

CAS RN

32123-84-5
Record name NSC291306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Phenyl-propan-2-one (40.8 g) was dissolved in 200 ml of MeOH. Formaline (37%) (79 mL), piperidine (4 ml) and HOAc (4 ml) where added and de reaction was stirred for 3 h at 60° C. The reaction mixture was evaporated to dryness under reduced pressure. The residue was taken up in diethyl ether, and extracted with water. The organic layer was washed with 1M HCl, dried over MgSO4 and evaporated under reduced pressure to yield 36.3 g of a yellow liquid. 1H NMR (400 MHz, CDCl3) δ 2.41 (s, 3H), 5.87 (s, 1H), 6.18 (s, 1H), 7.24-7.40 (m, 5H).
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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